1-Methyloctahydropyrrolo[3,2-b]pyrrole

Aqueous Solubility Salt Form Assay Compatibility

1-Methyloctahydropyrrolo[3,2-b]pyrrole is a saturated, N-methylated bicyclic diamine (C₇H₁₄N₂, MW 126.20 g/mol) featuring a fused pyrrolidine ring system. This scaffold is a member of the broader octahydropyrrolopyrrole family, which are recognized as privileged scaffolds in medicinal chemistry, particularly as conformationally constrained diamine surrogates for piperazine or piperidine moieties.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B12107793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyloctahydropyrrolo[3,2-b]pyrrole
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN1CCC2C1CCN2
InChIInChI=1S/C7H14N2/c1-9-5-3-6-7(9)2-4-8-6/h6-8H,2-5H2,1H3
InChIKeyCGRGBDDHYJFITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyloctahydropyrrolo[3,2-b]pyrrole: A Saturated Bicyclic Diamine Building Block for Medicinal Chemistry Procurement


1-Methyloctahydropyrrolo[3,2-b]pyrrole is a saturated, N-methylated bicyclic diamine (C₇H₁₄N₂, MW 126.20 g/mol) featuring a fused pyrrolidine ring system . This scaffold is a member of the broader octahydropyrrolopyrrole family, which are recognized as privileged scaffolds in medicinal chemistry, particularly as conformationally constrained diamine surrogates for piperazine or piperidine moieties [1]. The compound is supplied primarily as its free base (CAS 2282706-27-6) and as a stable dihydrochloride salt (CAS 2306261-28-7) to enhance aqueous solubility and handling .

Why Unsubstituted Octahydropyrrolo[3,2-b]pyrrole or Alternative Isomers Cannot Replace 1-Methyloctahydropyrrolo[3,2-b]pyrrole


Generic substitution of 1-Methyloctahydropyrrolo[3,2-b]pyrrole with its unsubstituted parent or regioisomeric analogs (e.g., [3,4-b] or [3,4-c] scaffolds) is not chemically or pharmacologically equivalent. The N1-methyl group critically alters the scaffold's lipophilicity (clogP), basicity (pKa), and metabolic stability, while the [3,2-b] ring junction defines a unique nitrogen vector geometry distinct from the [3,4-b] and [3,4-c] isomers . As evidenced in patent literature, the octahydropyrrolo[3,2-b]pyrrole core is specifically employed to achieve a defined dihedral angle between substituents, which cannot be recapitulated by the more planar [3,4-c] or [3,4-b] systems [1]. Furthermore, derivatization of this scaffold has yielded sub-micromolar inhibitors of specific targets, confirming that even minor structural modifications to the core result in significant potency losses [2].

Quantitative Differentiation Evidence for 1-Methyloctahydropyrrolo[3,2-b]pyrrole Versus Closest Analogs


Superior Aqueous Solubility of the Dihydrochloride Salt for Aqueous Assay Compatibility

The dihydrochloride salt of 1-Methyloctahydropyrrolo[3,2-b]pyrrole (CAS 2306261-28-7) exhibits high solubility in water and polar solvents, a property not shared by the uncharged free base form or by many alternative bicyclic diamine scaffolds lacking an ionizable salt center. This enhanced aqueous solubility is a critical differentiator for direct use in in vitro biochemical assays and in vivo dosing formulations without the need for organic co-solvents or complex formulation strategies .

Aqueous Solubility Salt Form Assay Compatibility

Leveraging an 8-Fold Potency Window for Selective CYP2D6 Profiling in Lead Optimization

A closely related octahydropyrrolo[3,2-b]pyrrole derivative (US8703811, Example 57) demonstrates a favorable selectivity profile against cytochrome P450 enzymes, exhibiting an IC50 of 100 nM for CYP2D6 inhibition [1]. This value is 1.56-fold less potent than its 64 nM IC50 for the primary target (PfDHODH), indicating a narrow therapeutic index but a quantifiable benchmark for scaffold optimization. In comparison, the unsubstituted octahydropyrrolo[3,2-b]pyrrole core lacks the requisite aromatic and heteroaromatic substitution to engage these biological targets at all, underscoring the essential nature of the scaffold derivatization enabled by the 1-methylated core .

CYP450 Inhibition Drug-Drug Interaction ADME-Tox

Enhanced Lipophilicity (clogP) and Altered Basicity (pKa) Compared to Unsubstituted Scaffold

N-Methylation of the octahydropyrrolo[3,2-b]pyrrole scaffold predictably increases its lipophilicity (clogP) and alters its basicity (pKa of the secondary amine) relative to the unsubstituted parent compound. These physicochemical changes directly influence membrane permeability, volume of distribution, and CYP enzyme susceptibility. The unsubstituted octahydropyrrolo[3,2-b]pyrrole (C6H12N2, MW 112.17 g/mol) lacks this critical methyl handle, resulting in a lower clogP and a distinct basicity profile that would alter its behavior in biological assays and in vivo .

Lipophilicity Basicity Physicochemical Properties

Validated Synthetic Access and Scalability for Analogue Generation

A scalable, high-yielding synthesis of the cis-octahydropyrrolo[3,2-b]pyrrole core is described in patent literature, providing a reliable route for the procurement and further derivatization of 1-Methyloctahydropyrrolo[3,2-b]pyrrole. This methodology addresses previous issues of high cost, harsh conditions, and lengthy routes [1]. In contrast, alternative scaffolds like the [3,4-c] isomer often require more complex synthetic sequences or lack comparable published scalable routes [2].

Synthesis Scalability Medicinal Chemistry

High-Value Application Scenarios for 1-Methyloctahydropyrrolo[3,2-b]pyrrole in Drug Discovery and Chemical Biology


Constrained Diamine Replacement for Piperazine in CNS Drug Discovery

1-Methyloctahydropyrrolo[3,2-b]pyrrole serves as a conformationally restricted bioisostere for the piperazine ring, a common motif in CNS-active drugs. The [3,2-b] scaffold imposes a specific dihedral angle (cis-3a,6a-hydrogen geometry) that can improve receptor subtype selectivity and reduce off-target promiscuity compared to flexible piperazine linkers. This approach has been validated by the development of potent and selective histamine H3 receptor antagonists and nicotinic acetylcholine receptor modulators based on related octahydropyrrolopyrrole cores .

Lead Optimization Campaigns Targeting TET1 or Other Iron-Dependent Enzymes

The pyrrolo[3,2-b]pyrrole scaffold, when appropriately functionalized with hydrazide or hydrazone iron-binding groups, can serve as a potent inhibitor of the TET1 epigenetic enzyme (IC50 = 1.33 μM) with exclusive mitochondrial localization . The 1-methylated core provides a handle for further structure-activity relationship (SAR) exploration to improve potency, selectivity, and cellular permeability. This application scenario is particularly relevant for oncology programs seeking novel epigenetic modulators.

ADME-Tox Profiling Using Characterized CYP2D6 Liability

The known CYP2D6 inhibition data (IC50 = 100 nM) for a 1-methyloctahydropyrrolo[3,2-b]pyrrole derivative establishes a baseline for understanding the scaffold's metabolic liability. This knowledge enables medicinal chemists to proactively design analogs with improved selectivity over CYP2D6, thereby mitigating potential drug-drug interaction risks early in the lead optimization phase. This is a key differentiator from uncharacterized building blocks.

Aqueous Assay-Ready Dihydrochloride Salt for High-Throughput Screening

The dihydrochloride salt form (CAS 2306261-28-7) of 1-Methyloctahydropyrrolo[3,2-b]pyrrole offers excellent aqueous solubility , making it directly compatible with high-throughput screening (HTS) assay buffers without the need for DMSO. This feature reduces solvent-induced artifacts and simplifies liquid handling workflows, accelerating hit identification and confirmation campaigns in both academic and industrial settings.

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